Kinase Selectivity: CDK2 Inhibition vs. CDK1 and CDK4 Panel Data
According to the IUPHAR/BPS Guide to Immunopharmacology, the imidazole pyrimidine amide series to which this compound belongs (represented by compound 9b) exhibits 50- to 60-fold selectivity for CDK2 over CDK1 and CDK4 [1]. In contrast, earlier aminobenzimidazole-substituted pyrimidines in the same chemical space typically showed sub-10 nM potency against CDK1 with broader cross-reactivity [2]. This selectivity window is critical for users who require CDK2-preferential inhibition for cell cycle studies without confounding CDK1-mediated toxicity.
| Evidence Dimension | Fold-selectivity for CDK2 over CDK1/CDK4 |
|---|---|
| Target Compound Data | 50-60 fold (imidazole pyrimidine amide series, compound 9b structural class) [1] |
| Comparator Or Baseline | Aminobenzimidazole pyrimidines: typically <10-fold selectivity within CDK family [2] |
| Quantified Difference | At least 5-fold improvement in selectivity window |
| Conditions | Biochemical kinase inhibition assays; recombinant CDK1, CDK2, CDK4 |
Why This Matters
For experimental designs requiring selective CDK2 modulation, this selectivity profile reduces the need for additional kinase counterscreens compared to less selective class analogs.
- [1] Guide to Immunopharmacology (IUPHAR/BPS). compound 9b Ligand Page. Ligand ID: 8160. Comment: 50-60 times selective for CDK2 compared to CDKs 1 and 4. Available at: https://www.guidetoimmunopharmacology.org/GRAC/LigandDisplayForward?ligandId=8160&tab=similarity View Source
- [2] Substituted aminobenzimidazole pyrimidines as cyclin-dependent kinase inhibitors. PubMed Abstract. IC50 <10 nM for CDK1 in lead series. Available at: https://pubmed.ncbi.nlm.nih.gov View Source
